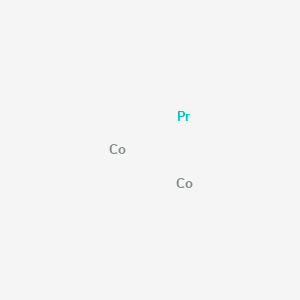
Cobalt--praseodymium (2/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt-praseodymium (2/1) is an intermetallic compound composed of cobalt and praseodymium in a 2:1 ratio. This compound is part of the broader category of rare-earth intermetallics, which are known for their unique magnetic, electrical, and catalytic properties. The combination of cobalt and praseodymium results in a material that exhibits interesting physical and chemical characteristics, making it valuable for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cobalt-praseodymium (2/1) can be synthesized using several methods, including solid-state reactions and co-precipitation techniques. In a typical solid-state reaction, cobalt and praseodymium powders are mixed in the desired stoichiometric ratio and subjected to high temperatures (around 800-1000°C) in an inert atmosphere to facilitate the formation of the intermetallic compound . The reaction is often monitored using techniques such as differential thermal analysis (DTA) and thermogravimetry (TG) to ensure complete formation of the desired phase .
Industrial Production Methods
On an industrial scale, the production of cobalt-praseodymium (2/1) may involve more advanced techniques such as arc melting or induction melting. These methods allow for precise control over the composition and purity of the final product. The molten mixture is typically cast into molds and then subjected to annealing processes to achieve the desired microstructure and properties.
Chemical Reactions Analysis
Types of Reactions
Cobalt-praseodymium (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique electronic configurations and reactivity of both cobalt and praseodymium.
Common Reagents and Conditions
Oxidation: The compound can be oxidized in the presence of oxygen or other oxidizing agents, leading to the formation of oxides such as praseodymium oxide and cobalt oxide.
Reduction: Reduction reactions can be carried out using hydrogen or other reducing agents to revert the oxides back to the metallic state.
Substitution: Substitution reactions may involve the replacement of praseodymium or cobalt atoms with other metals, altering the properties of the compound.
Major Products Formed
The major products formed from these reactions include various oxides, such as praseodymium oxide (PrO2) and cobalt oxide (CoO), as well as mixed oxides and other intermetallic compounds depending on the specific reaction conditions .
Scientific Research Applications
Cobalt-praseodymium (2/1) has a wide range of applications in scientific research due to its unique properties:
Biology: The compound’s magnetic properties make it useful in magnetic resonance imaging (MRI) and other biomedical imaging techniques.
Mechanism of Action
The mechanism by which cobalt-praseodymium (2/1) exerts its effects is largely dependent on its electronic structure and the interactions between cobalt and praseodymium atoms. The compound’s magnetic properties arise from the unpaired electrons in the d-orbitals of cobalt and the f-orbitals of praseodymium. These interactions result in strong magnetic coupling, which is exploited in various applications such as magnetic sensors and data storage devices .
Comparison with Similar Compounds
Cobalt-praseodymium (2/1) can be compared with other similar intermetallic compounds, such as:
Cobalt-neodymium (2/1): Similar in structure but with different magnetic and catalytic properties due to the presence of neodymium instead of praseodymium.
Cobalt-samarium (2/1): Known for its high magnetic strength and stability, often used in permanent magnets.
Cobalt-yttrium (2/1): Exhibits unique electronic properties and is used in various electronic and catalytic applications.
The uniqueness of cobalt-praseodymium (2/1) lies in its combination of magnetic, electrical, and catalytic properties, which are tailored by the specific interactions between cobalt and praseodymium atoms.
Properties
CAS No. |
12017-40-2 |
|---|---|
Molecular Formula |
Co2Pr |
Molecular Weight |
258.77405 g/mol |
IUPAC Name |
cobalt;praseodymium |
InChI |
InChI=1S/2Co.Pr |
InChI Key |
JIXVWLTWRARFDA-UHFFFAOYSA-N |
Canonical SMILES |
[Co].[Co].[Pr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















